molecular formula C9H11Cl2NO B3271253 3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride CAS No. 5442-48-8

3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride

Cat. No. B3271253
CAS RN: 5442-48-8
M. Wt: 220.09 g/mol
InChI Key: GDTIDHXAYUHDNB-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride , also known by its IUPAC name 3-amino-3-(4-chlorophenyl)-1-propanol , is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of cathinone and is commonly encountered in the designer drug market. The compound exists as a white powder and has a melting point range of 84-87°C .


Synthesis Analysis

The synthetic route for 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride involves the condensation of an appropriate ketone (such as 4-chloroacetophenone) with ammonia or an amine under specific reaction conditions. Further purification and isolation yield the hydrochloride salt form .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride consists of a substituted phenyl ring (4-chlorophenyl) attached to a propan-1-one moiety via an amino group. The hydrochloride salt forms a crystalline structure, which can be determined using X-ray crystallography .


Physical And Chemical Properties Analysis

  • Purity : Typically 95% or higher

Safety and Hazards

  • Storage : Store at room temperature (RT) in a dry place .

Future Directions

For more detailed information, please refer to the relevant papers and resources . 🧪🔬

properties

CAS RN

5442-48-8

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4H,5-6,11H2;1H

InChI Key

GDTIDHXAYUHDNB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCN)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCN)Cl.Cl

Other CAS RN

5442-48-8

Origin of Product

United States

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